Tert-butyl N-(2-azaspiro[3.4]octan-5-yl)carbamate
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Overview
Description
Tert-butyl N-(2-azaspiro[3.4]octan-5-yl)carbamate is a chemical compound with the molecular formula C12H22N2O2. It is known for its unique spirocyclic structure, which consists of a spiro-connected azaspirooctane and a tert-butyl carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-azaspiro[3.4]octan-5-yl)carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2-azaspiro[3.4]octan-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce carbonyl groups or other reducible functionalities.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines, alcohols; reactions are conducted in the presence of a base like triethylamine in solvents such as dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbamate derivatives .
Scientific Research Applications
Tert-butyl N-(2-azaspiro[3.4]octan-5-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including spirocyclic compounds and heterocycles.
Biological Studies: The compound is employed in studies investigating the biological activity of spirocyclic structures and their interactions with biological targets.
Industrial Applications: It is used in the development of new materials and chemical processes, particularly those requiring spirocyclic frameworks
Mechanism of Action
The mechanism of action of tert-butyl N-(2-azaspiro[3.4]octan-5-yl)carbamate is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The spirocyclic structure may enable the compound to bind to enzymes or receptors, modulating their activity. The carbamate group can also undergo hydrolysis, releasing the active amine, which may further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(2-oxa-7-azaspiro[3.4]octan-5-yl)carbamate: This compound has a similar spirocyclic structure but contains an oxygen atom in the ring, which may alter its chemical and biological properties.
Tert-butyl N-(6-azaspiro[3.4]octan-2-yl)carbamate:
Uniqueness
Tert-butyl N-(2-azaspiro[3.4]octan-5-yl)carbamate is unique due to its specific spirocyclic structure and the presence of both an azaspirooctane and a tert-butyl carbamate group. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-(2-azaspiro[3.4]octan-5-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-5-4-6-12(9)7-13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVZQYGRHJQYDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC12CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2243505-93-1 |
Source
|
Record name | tert-butyl N-{2-azaspiro[3.4]octan-5-yl}carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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